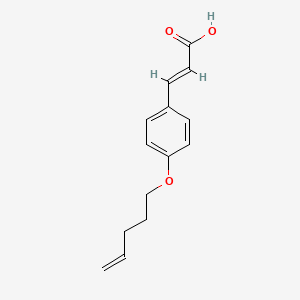
4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isobutyl-4-((methylsulfonyl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzene ring substituted with an isobutyl group and a methylsulfonylmethyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-4-((methylsulfonyl)methyl)benzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Acylation: Aniline is acylated with isobutyryl chloride in the presence of a base like pyridine to form n-isobutylaniline.
Sulfonylation: n-Isobutylaniline is then sulfonylated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield n-Isobutyl-4-((methylsulfonyl)methyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
n-Isobutyl-4-((methylsulfonyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzamides.
科学研究应用
n-Isobutyl-4-((methylsulfonyl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-Isobutyl-4-((methylsulfonyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- n-Butyl-4-((methylsulfonyl)methyl)benzamide
- n-Isopropyl-4-((methylsulfonyl)methyl)benzamide
- n-Isobutyl-4-((ethylsulfonyl)methyl)benzamide
Uniqueness
n-Isobutyl-4-((methylsulfonyl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-4-(methylsulfonylmethyl)benzamide |
InChI |
InChI=1S/C13H19NO3S/c1-10(2)8-14-13(15)12-6-4-11(5-7-12)9-18(3,16)17/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI 键 |
ZBDKXOSVSLXEEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)


![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)





